![molecular formula C12H11ClN2O B1621879 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine CAS No. 219865-94-8](/img/structure/B1621879.png)
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine
Overview
Description
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine is a chemical compound with the CAS Number: 219865-94-8 . It has a molecular weight of 234.68 . The IUPAC name for this compound is 6-(4-chloro-2-methylphenoxy)-3-pyridinylamine .
Molecular Structure Analysis
The InChI code for 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine is 1S/C12H11ClN2O/c1-8-6-9(13)2-4-11(8)16-12-5-3-10(14)7-15-12/h2-7H,14H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Polymer Chemistry and Materials Science
Amine-bis(phenolate) chromium(III) chloride complexes, including variants like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine, have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide. These complexes can yield low molecular weight polycarbonates with narrow dispersities, indicating potential applications in polymer chemistry and materials science (Devaine-Pressing, Dawe, & Kozak, 2015).
Organic Synthesis
In organic chemistry, derivatives of 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine have been explored for various syntheses. For example, their reaction with phenolates and activated methylene nucleophiles has been studied, showing their utility as building blocks for synthesizing substituted 7-azaindole derivatives (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Heterocyclic Chemistry
The compound has also been involved in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, highlighting its role in the development of potentially biologically active compounds in heterocyclic chemistry (Kumar & Mashelker, 2006).
Catalysis
Additionally, the compound has been utilized in catalyst systems. For example, in the synthesis of polymers of carbonic acid, where amine-based catalysts like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine may play a role in influencing reaction mechanisms and product characteristics (Kricheldorf, Böhme, Schwarz, & Schultz, 2003).
Coordination Chemistry
In the field of coordination chemistry, the compound has been explored in the synthesis and study of iron(III) complexes. These complexes, featuring ligands like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine, have been investigated as functional models for catechol 1,2-dioxygenases, providing insights into the role of ligand stereoelectronic properties in enzyme activity (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
properties
IUPAC Name |
6-(4-chloro-2-methylphenoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-6-9(13)2-4-11(8)16-12-5-3-10(14)7-15-12/h2-7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVRGGVIMNANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384141 | |
Record name | 6-(4-chloro-2-methylphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219865-94-8 | |
Record name | 6-(4-chloro-2-methylphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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